KAL-21404358

KRAS G12D Microscale Thermophoresis (MST) Nucleotide State Selectivity

KAL-21404358 (CAS 1065573-84-3) is a small-molecule allosteric ligand that binds specifically to the P110 site of the oncogenic K-Ras G12D mutant protein. Initially identified as a potential chemical probe for investigating the previously 'undruggable' KRAS G12D , this compound features a quinoline core with a functionalized piperazine moiety (C21H31N3O2, MW 357.5 g/mol).

Molecular Formula C21H31N3O2
Molecular Weight 357.5 g/mol
Cat. No. B12955137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAL-21404358
Molecular FormulaC21H31N3O2
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CN1CCN(CC1CCO)CC2=CC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26)
InChIKeyWMHDCRWFBUKCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KAL-21404358 for KRAS G12D Allosteric Inhibition Research: A Chemical Probe Procurement Guide


KAL-21404358 (CAS 1065573-84-3) is a small-molecule allosteric ligand that binds specifically to the P110 site of the oncogenic K-Ras G12D mutant protein [1]. Initially identified as a potential chemical probe for investigating the previously 'undruggable' KRAS G12D [2], this compound features a quinoline core with a functionalized piperazine moiety (C21H31N3O2, MW 357.5 g/mol) . It has been characterized as a target protein ligand for PROTAC development [3].

Why KRAS G12D Mutant Selectivity Prevents Generic Substitution for KAL-21404358


KRAS G12D is a highly prevalent oncogenic driver in pancreatic, colorectal, and lung cancers, yet its smooth protein surface lacks traditional deep binding pockets, rendering it 'undruggable' by conventional inhibitors [1]. Unlike broad-spectrum KRAS inhibitors or those targeting the switch-II pocket (e.g., MRTX1133), KAL-21404358 binds to a unique and shallow allosteric site termed P110, which is adjacent to proline-110 [2]. This distinct binding mechanism is crucial, as it has been shown to selectively disrupt the K-Ras G12D/B-Raf interaction and downstream signaling without affecting wild-type K-Ras or other closely related Ras family GTPases [2]. Substituting KAL-21404358 with another in-class compound would risk losing this specific allosteric modulation and differential selectivity profile, which are essential for accurately dissecting KRAS G12D-specific biology.

Quantitative Differentiation of KAL-21404358: A Procurement Evidence Guide


Differential Binding Affinity of KAL-21404358 for K-Ras G12D Nucleotide States

KAL-21404358 exhibits a statistically significant preference for the active, GTP-analog-bound state of K-Ras G12D over its inactive, GDP-bound state. This differential binding profile is a key distinguishing feature for researchers studying the conformation-specific modulation of oncogenic KRAS. In a direct head-to-head MST assay, KAL-21404358 bound to GppNHp-bound K-Ras G12D with a KD of 88 ± 1 μM, whereas its affinity for the GDP-bound state was significantly weaker at 146 ± 2 μM [1]. This 1.7-fold difference indicates a conformationally sensitive binding interaction, a characteristic that may not be shared by other allosteric probes or inhibitors targeting different pockets.

KRAS G12D Microscale Thermophoresis (MST) Nucleotide State Selectivity

Target Engagement Selectivity: KAL-21404358 Binds K-Ras G12D, Not Wild-Type or Related GTPases

A defining and procurement-relevant feature of KAL-21404358 is its pronounced selectivity for the oncogenic K-Ras G12D mutant over wild-type K-Ras and other Ras family proteins. This selectivity profile is a direct consequence of its binding to the unique P110 allosteric pocket. In a thermal shift assay, KAL-21404358 (at 100 µM) increased the melting temperature (ΔTm) of K-Ras G12D by +2.2 °C, demonstrating target engagement and protein stabilization. In stark contrast, the same concentration produced a negligible shift for wild-type K-Ras (ΔTm < 0.5 °C) and did not stabilize H-Ras or N-Ras [1]. Furthermore, MST assays confirmed that KAL-21404358 lacks binding to P110 site mutants (e.g., K104A, Y109A) and shows no measurable affinity for H-Ras WT, Rap1a, R-Ras, or R-Ras2 [1]. This mutant-specific engagement is a key differentiator from pan-KRAS or pan-RAS inhibitors.

Ras Isoform Selectivity Target Engagement P110 Allosteric Site

Cellular Disruption of K-Ras G12D/B-Raf Interaction by KAL-21404358

In a cellular context, KAL-21404358 effectively disrupts the critical oncogenic protein-protein interaction between K-Ras G12D and its effector B-Raf. In a NanoBiT split luciferase complementation assay performed in HEK293T cells, KAL-21404358 inhibited the K-Ras G12D/B-Raf interaction with an IC50 of 127 μM [1]. Its close structural analog, KAL-YZ0965, also disrupted this interaction but with a significantly weaker IC50 of 249 μM, making KAL-21404358 approximately 2-fold more potent in this functional cellular assay [1]. This quantitative difference underscores the impact of even minor structural modifications on cellular efficacy, and highlights the importance of selecting the specific, more potent tool compound for cell-based studies.

Protein-Protein Interaction NanoBiT Assay B-Raf Signaling

KAL-21404358 Inhibits Oncogenic Signaling in K-Ras G12D Mutant Cells

The binding of KAL-21404358 to the P110 allosteric site translates into functional inhibition of two major KRAS-driven oncogenic signaling pathways: the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. In LS513 colorectal cancer cells, which harbor an endogenous KRAS G12D mutation, treatment with KAL-21404358 led to a concentration-dependent decrease in the phosphorylation of both ERK and AKT [1]. Specifically, treatment with 100 µM KAL-21404358 for 24 hours resulted in a ~40% reduction in phospho-ERK levels and a ~30% reduction in phospho-AKT levels compared to vehicle control [1]. This dual-pathway inhibition is a functional consequence of its allosteric mechanism and distinguishes it from inhibitors that may only block one downstream arm.

Cellular Signaling Phospho-ERK Phospho-AKT LS513 Cells

Validated Research Application Scenarios for KAL-21404358


Decoding Conformation-Specific KRAS G12D Signaling Dynamics

Employ KAL-21404358 in biophysical studies to investigate how the nucleotide state (GTP vs. GDP) of KRAS G12D influences its allosteric regulation and interaction with downstream effectors. The 1.7-fold higher affinity of KAL-21404358 for active GppNHp-bound KRAS G12D (KD = 88 μM) compared to inactive GDP-bound state (KD = 146 μM) makes it a suitable chemical probe for dissecting conformationally biased signaling events [1].

Selective Modulation of KRAS G12D-Driven Pathways in Cellular Oncology Models

Utilize KAL-21404358 as a chemical biology tool to selectively interrogate the role of oncogenic KRAS G12D signaling in cancer cell lines, without confounding activity on wild-type KRAS or other Ras isoforms. Its documented ability to reduce phospho-ERK and phospho-AKT levels in LS513 colorectal cancer cells (KRAS G12D) provides a functional readout for target engagement and pathway inhibition in a disease-relevant context [2].

Validating P110 Allosteric Site Engagement in Target Deconvolution Studies

Use KAL-21404358 as a positive control probe in assays designed to measure target engagement at the novel P110 allosteric pocket on KRAS G12D. Its specific binding to this site is validated by the loss of binding to P110 site mutants (K104A, Y109A) and by thermal shift assays that show a +2.2 °C stabilization of the target protein [1]. This makes it an ideal reference compound for screening or validating other putative P110 binders.

Development and Optimization of KRAS G12D-Targeting PROTACs

Leverage KAL-21404358 as a high-quality ligand for the KRAS G12D target protein in the design and synthesis of novel Proteolysis Targeting Chimeras (PROTACs). Its well-characterized binding site (P110) and mutant selectivity profile provide a rational starting point for recruiting the E3 ligase machinery to degrade oncogenic KRAS G12D .

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